N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride is a compound that combines elements of thiazolo[5,4-c]pyridine and nitrobenzamide. This compound is notable for its potential applications in medicinal chemistry and pharmacology, particularly in the development of therapeutic agents.
This compound can be classified as a nitrobenzamide derivative with a thiazolo[5,4-c]pyridine moiety. It is synthesized from various precursors in the laboratory and is primarily used in research settings. The compound's unique structure suggests potential biological activity, making it a subject of interest in drug discovery.
The synthesis of N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride typically involves several steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.
The molecular formula for N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride is .
The structural representation can be depicted using SMILES notation: CCN1CC2=C(C1)SC(N)=C2C(=O)C(=O)[N+](=O)[O-].
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing analogs.
The mechanism of action for N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride is not fully elucidated but may involve:
Further studies are required to clarify its exact biological activity and mechanism.
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride has potential applications in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2